molecular formula C13H11ClFNO B1345085 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine CAS No. 946773-77-9

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine

Cat. No.: B1345085
CAS No.: 946773-77-9
M. Wt: 251.68 g/mol
InChI Key: MDSDAMNLIZOJJP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenoxy group, attached to a methylphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine typically involves the reaction of 3-chloro-4-fluorophenol with 5-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenoxy)acetic acid
  • 2-(4-Chloro-3-fluorophenoxy)acetic acid
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c1-8-2-5-13(12(16)6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDAMNLIZOJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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